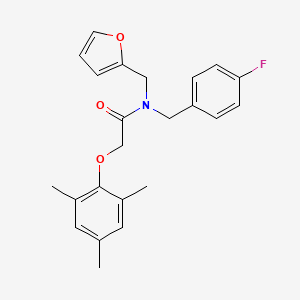

![molecular formula C24H27N3O3 B11374581 N-(2,5-dimethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11374581.png)

N-(2,5-dimethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

melatonin , is a fascinating compound. It belongs to the class of indoleamines and plays a crucial role in regulating circadian rhythms and sleep-wake cycles. Melatonin is primarily synthesized in the pineal gland and is involved in various physiological processes.

Preparation Methods

Synthetic Routes:: The synthesis of melatonin involves several steps. One common synthetic route starts with 5-methoxytryptamine , which undergoes acylation with 2,5-dimethylbenzoyl chloride to form the key intermediate. This intermediate is then cyclized to yield melatonin.

Reaction Conditions::- Acylation: 2,5-dimethylbenzoyl chloride reacts with 5-methoxytryptamine in the presence of a base (such as pyridine) to form the intermediate.

- Cyclization: The intermediate undergoes cyclization under acidic conditions to yield melatonin.

Industrial Production:: Melatonin is commercially produced through chemical synthesis, and its industrial-scale production involves optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Melatonin undergoes various reactions:

Oxidation: Melatonin can be oxidized to form its N-acetyl derivative.

Reduction: Reduction of melatonin yields 6-hydroxymelatonin.

Substitution: Melatonin can undergo substitution reactions at the indole ring.

Common Reagents and Conditions: Reagents include acyl chlorides, bases, and acidic catalysts.

Scientific Research Applications

Melatonin has diverse applications:

Sleep Regulation: Melatonin supplements are used to manage sleep disorders and jet lag.

Antioxidant Properties: Melatonin scavenges free radicals and protects against oxidative stress.

Cancer Research: Studies explore melatonin’s potential in cancer prevention and treatment.

Neuroprotection: Melatonin may protect neurons and mitigate neurodegenerative diseases.

Mechanism of Action

Melatonin acts via specific receptors (MT1 and MT2) and regulates circadian rhythms. It influences gene expression, modulates neurotransmitters, and interacts with pathways related to sleep and immunity.

Comparison with Similar Compounds

Melatonin stands out due to its unique role in sleep regulation and antioxidant properties. Similar compounds include 5-methoxytryptamine and 6-hydroxymelatonin .

Properties

Molecular Formula |

C24H27N3O3 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C24H27N3O3/c1-15-4-5-16(2)22(10-15)26-24(29)18-11-23(28)27(14-18)9-8-17-13-25-21-7-6-19(30-3)12-20(17)21/h4-7,10,12-13,18,25H,8-9,11,14H2,1-3H3,(H,26,29) |

InChI Key |

IRQRKLSMOIZYBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

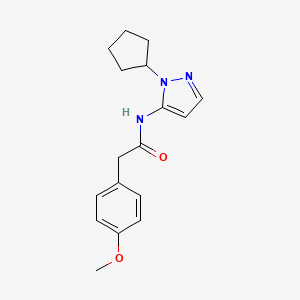

![1-(4-fluorophenyl)-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11374501.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11374534.png)

![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide](/img/structure/B11374546.png)

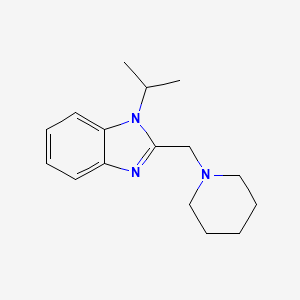

![4-hydroxy-N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11374549.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11374557.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11374561.png)

![5-[(4-methoxybenzyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11374565.png)

![N-(3-fluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11374571.png)

![Ethyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11374573.png)

![N-(3-chlorophenyl)-4,6-dimethyl-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11374579.png)

![3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11374586.png)